Cas no 548-08-3 (Roemerine)

Roemerine structure
Roemerine structure
Product name:Roemerine
CAS No:548-08-3
MF:C18H16O2
MW:264.31844
CID:369718
PubChem ID:119204

Roemerine Chemical and Physical Properties

Names and Identifiers

    • 5H-Benzo[g]-1,3-benzodioxolo[6,5,4-de]quinoline,6,7,7a,8-tetrahydro-7-methyl-, (7aR)-
    • (–)-roemerine
    • ROEMERINE
    • (-)-roemerine
    • (R)-(-)-roemerine
    • .(-)-roemerine
    • .(-)-romerine
    • .(6aR)-roemerine
    • (-)-Aporheine
    • (-)-Remerine
    • (-)-Roemarine
    • Roemerin
    • BDBM50306886
    • 7-Methyl-6,7,7a,8-tetrahydro-5H-[1,3]benzodioxolo[6,5,4-de]benzo[g]quinoline #
    • CS-0083311
    • JCTYWRARKVGOBK-CQSZACIVSA-N
    • (R)-7-Methyl-6,7,7a,8-tetrahydro-5H-[1,3]dioxolo[4',5':4,5]benzo[1,2,3-de]benzo[g]quinoline
    • l-Roemerine
    • Remerine (alkaloid)
    • CHEMBL483825
    • Roemerine-HBr
    • CCRIS 3809
    • NCGC00163613-01
    • (7aR)-7-Methyl-6,7,7a,8-tetrahydro-5H-benzo(g)-1,3-benzodioxolo(6,5,4-de)quinoline
    • E88931
    • CHEBI:187105
    • CHEMBL602275
    • SCHEMBL17906539
    • AKOS040760679
    • MS-23964
    • (12R)-11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14,16,18-hexaene
    • NP156
    • 5H-Benzo(g)-1,3-benzodioxolo(6,5,4-de)quinoline, 6,7,7a,8-tetrahydro-7-methyl-, (7aR)-
    • HY-121793
    • XR165784
    • NSC785164
    • 548-08-3
    • Aporheine
    • DTXSID701031685
    • NS00094129
    • 6a-beta-Aporphine, 1,2-(methylenedioxy)-
    • Remerin
    • NSC-785164
    • CS-0023468
    • SR-01000810842-2
    • HY-N2886
    • SMR000517937
    • 5H-Benzo[g]-1,3-benzodioxolo[6,5,4-de]quinoline, 6,7,7a,8-tetrahydro-7-methyl-, (7aS,12aS)-
    • SR-01000810842-4
    • SR-01000810842
    • MLS001208416
    • (R)-Roemerine
    • 1,2-(Methylenedioxy)-6a-beta-Aporphine
    • FT-0775728
    • 15548-23-9
    • Oprea1_656488
    • 11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.0^{2,6}.0^{8,20}.0^{14,19}]icosa-1(20),2(6),7,14,16,18-hexaene
    • GNF-PF-4466
    • CHEMBL36654
    • ACon1_001394
    • 11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.0?,?.0?,??.0??,??]icosa-1(20),2(6),7,14,16,18-hexaene
    • 7-Methyl-6,7,7a,8-tetrahydro-5H-benzo[g][1,3]dioxolo[4'',5'':4,5]benzo[1,2,3-de]quinoline
    • Oprea1_838512
    • NSC36335
    • CHEBI:173982
    • 7-Methyl-6,7,7a,8-tetrahydro-2H,5H-[1,3]benzodioxolo[6,5,4-de]benzo[g]quinoline
    • 1-Remerine
    • DTXSID10866578
    • 7-Methyl-6,7,7a,8-tetrahydro-5H-benzo[g][1,3]dioxolo[4',5':4,5]benzo[1,2,3-de]quinoline
    • (12S)-11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.0^{2,6.0^{8,20.0^{14,19]icosa-1(20),2(6),7,14,16,18-hexaene
    • SCHEMBL673805
    • AKOS024285186
    • NCGC00180552-01
    • HMS1692H22
    • Remerine
    • BDBM50284797
    • 6,7,7a,8-Tetrahydro-7-methyl-5H-benzo[g]-1,3-benzodioxolo[6,5,4-de]quinoline
    • ST082313
    • 11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14,16,18-hexaene
    • cid_235224
    • 2030-53-7
    • SR-01000810842-3
    • NSC-36335
    • MLSMR
    • DA-57506
    • (12R)-11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.0(2),?.0?,(2)?.0(1)?,(1)?]icosa-1(20),2(6),7,14,16,18-hexaene
    • Roemerine
    • Inchi: InChI=1S/C18H17NO2/c1-19-7-6-12-9-15-18(21-10-20-15)17-13-5-3-2-4-11(13)8-14(19)16(12)17/h2-5,9,14H,6-8,10H2,1H3
    • InChI Key: JCTYWRARKVGOBK-UHFFFAOYSA-N
    • SMILES: CN1CCc2cc3c(c-4c2C1Cc5c4cccc5)OCO3

Computed Properties

  • Exact Mass: 279.12600
  • Monoisotopic Mass: 279.126
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 0
  • Complexity: 414
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 21.7A^2
  • XLogP3: 3.3

Experimental Properties

  • Color/Form: Powder
  • Density: 1.269±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 102-103 ºC
  • Boiling Point: 424.0±34.0 °C at 760 mmHg
  • Flash Point: 162.4±14.3 °C
  • Refractive Index: 1.65
  • Solubility: Almost insoluble (0.01 g/l) (25 º C),
  • PSA: 21.70000
  • LogP: 3.10530
  • Vapor Pressure: 0.0±1.0 mmHg at 25°C

Roemerine Security Information

Roemerine PricePrice >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
Y1238853-5mg
roemerine
548-08-3 99%
5mg
$540 2024-06-06
MedChemExpress
HY-121793-5mg
Roemerine
548-08-3 ≥99.0%
5mg
¥5440 2024-04-18
TRC
R639600-1mg
Roemerine
548-08-3
1mg
$ 170.00 2022-06-03
MedChemExpress
HY-121793-10mg
Roemerine
548-08-3 ≥99.0%
10mg
¥8400 2024-04-18
1PlusChem
1P00DI3C-5mg
roemerine
548-08-3 ≥98%
5mg
$382.00 2024-04-29
A2B Chem LLC
AG29176-5mg
roemerine
548-08-3 ≥98%
5mg
$280.00 2024-04-19
eNovation Chemicals LLC
Y1238853-5mg
roemerine
548-08-3 99%
5mg
$540 2025-02-20
TargetMol Chemicals
TN2160-1mg
Roemerine
548-08-3
1mg
¥ 956 2024-07-19
eNovation Chemicals LLC
Y1238853-5mg
roemerine
548-08-3 99%
5mg
$540 2025-02-26
eNovation Chemicals LLC
Y1238853-10mg
roemerine
548-08-3 99%
10mg
$1950 2023-09-04

Roemerine Related Literature

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(CAS:548-08-3)Roemerine
Purity:99%/99%
Quantity:10mg/25mg
Price ($):414.0/827.0